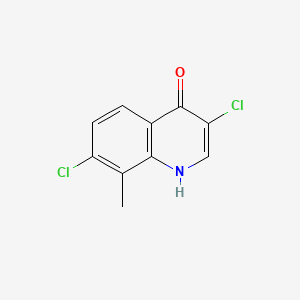

3,7-Dichloro-8-methylquinolin-4(1H)-one

Description

Structure

3D Structure

Propriétés

Numéro CAS |

1204811-73-3 |

|---|---|

Formule moléculaire |

C10H7Cl2NO |

Poids moléculaire |

228.072 |

Nom IUPAC |

3,7-dichloro-8-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C10H7Cl2NO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |

Clé InChI |

GTDXUFXNJZNGJF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C1NC=C(C2=O)Cl)Cl |

Synonymes |

3,7-Dichloro-4-hydroxy-8-methylquinoline |

Origine du produit |

United States |

Synthetic Methodologies and Mechanistic Pathways for 3,7 Dichloro 8 Methylquinolin 4 1h One

Classical and Contemporary Strategies for Quinolin-4(1H)-one Core Synthesis

The construction of the fundamental quinolin-4(1H)-one scaffold is a well-established field in organic chemistry, utilizing both time-honored and modern synthetic protocols. mdpi.com These methods primarily rely on the formation of the heterocyclic ring system from aniline (B41778) derivatives. mdpi.com Classical approaches, such as the Gould-Jacobs and Conrad-Limpach reactions, remain cornerstones of quinolinone synthesis, while contemporary methods often involve transition-metal catalysis. mdpi.comnumberanalytics.com

Cyclization Reactions and Precursor Design

The synthesis of the quinolin-4(1H)-one core is most commonly achieved through thermal cyclization reactions. mdpi.com The design of appropriate precursors is critical for the success of these reactions. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate. mdpi.com The resulting intermediate undergoes thermal cyclization, followed by hydrolysis and decarboxylation to yield the quinolin-4-one. mdpi.com

A practical example illustrating this principle is the synthesis of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, a key intermediate. The process starts with the reaction of m-chloroaniline and ethyl ethoxymethylenemalonate, which are heated to form an acrylate (B77674) derivative. orgsyn.org This precursor is then cyclized in a high-boiling solvent like Dowtherm A. orgsyn.org Subsequent saponification and acidification yield the desired quinolinone core, demonstrating how the initial choice of a substituted aniline directly determines the substitution pattern on the benzene (B151609) portion of the quinoline (B57606) ring. orgsyn.org

Other classical methods include the Conrad-Limpach synthesis, which utilizes anilines and β-ketoesters to form an intermediate that cyclizes under high temperature. researchgate.net More recent developments have focused on domino reactions and one-pot syntheses to improve efficiency and atom economy. researchgate.netnih.gov For example, a two-step synthesis has been reported that involves the initial condensation of an o-nitroacetophenone with N,N-dimethylformamide dimethylacetal, followed by a reductive cyclization to form the 4(1H)-quinolone structure. researchgate.net

Table 1: Comparison of Classical Quinolin-4(1H)-one Synthesis Methods

| Method | Precursor 1 | Precursor 2 | Key Step |

|---|---|---|---|

| Gould-Jacobs | Aniline Derivative | Diethyl ethoxymethylenemalonate | Thermal Cyclization mdpi.comorgsyn.org |

| Conrad-Limpach | Aniline Derivative | β-ketoester | Thermal Cyclization mdpi.comresearchgate.net |

| Friedländer Annulation | 2-aminobenzaldehyde/-ketone | Compound with α-methylene group | Acid/Base-catalyzed condensation researchgate.net |

| Reductive Cyclization | o-nitroacetophenone | DMF-DMA | Catalytic Transfer Hydrogenation researchgate.net |

Regioselective Introduction of Halogen and Methyl Substituents

Achieving the specific 3,7-dichloro-8-methyl substitution pattern of the target compound requires precise control over the regioselectivity of halogenation and methylation reactions. The positions of substituents on the carbocyclic ring (positions 5, 6, 7, and 8) are typically determined by the choice of the starting aniline precursor. orgsyn.org For instance, using 3-chloro-2-methylaniline (B42847) as a starting material in a cyclization reaction would place a chloro group at position 7 and a methyl group at position 8 of the resulting quinoline ring. google.com

The introduction of the halogen at position 3, on the pyridinone ring, is accomplished at a different stage. Direct chlorination of a 7-chloro-8-methylquinoline (B132762) intermediate can be performed to yield a 3,7-dichloro derivative. google.com

A significant challenge is the regioselective functionalization of the quinoline core post-synthesis. Modern methods have been developed for the direct C-H halogenation of quinoline derivatives. An operationally simple, metal-free protocol has been established for the C5- and C7-halogenation of 8-substituted quinolines. researchgate.netrsc.org This method uses inexpensive and atom-economical trihaloisocyanuric acids as the halogen source and proceeds at room temperature with high regioselectivity. researchgate.netrsc.orgnih.gov For example, when a C5-substituted quinoline amide was subjected to these conditions using trichloroisocyanuric acid (TCCA), the C7-chlorinated product was obtained in a 69% yield. rsc.org This demonstrates a powerful strategy for introducing halogens at specific sites on the quinoline backbone without relying on pre-functionalized precursors. rsc.org

Targeted Synthesis of 3,7-Dichloro-8-methylquinolin-4(1H)-one Analogues and Intermediates

The specific synthesis of this compound and its close analogues involves multi-step sequences where reaction conditions are carefully controlled to ensure desired outcomes and maximize yields.

Optimization of Reaction Conditions and Yields for Dichloro-Methylated Quinolinones

The synthesis of multiply substituted quinolinones often requires harsh conditions and optimization to be practical. A patented process for preparing the related compound 4,7-dichloro-8-methylquinoline (B1369032) highlights the typical steps that require optimization. google.com The process begins with 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid, which is first decarboxylated by heating in a high-boiling solvent such as diphenyl ether or Dowtherm to approximately 230°C. google.com

The subsequent chlorination step, which converts the 4-hydroxy group to a 4-chloro group, is achieved by adding phosphorus oxychloride (POCl₃) to the mixture and heating to around 100-135°C. orgsyn.orggoogle.com The optimization of factors such as solvent, temperature, and reaction time is crucial for driving the reaction to completion and minimizing byproducts. orgsyn.orggoogle.com After the reaction, the product is isolated by diluting the mixture with water, separating the aqueous acidic layer from the organic solvent, and neutralizing it to precipitate the final product. google.com

Table 2: Optimized Reaction Conditions for Dichloro-Methylated Quinoline Synthesis

| Step | Reagent | Solvent | Temperature | Purpose |

|---|---|---|---|---|

| Decarboxylation | Heat | Diphenyl Ether / Dowtherm A | ~230°C google.com | Removal of carboxylic acid group from precursor. |

| Chlorination | Phosphorus Oxychloride (POCl₃) | Diphenyl Ether / Dowtherm A | 100-140°C orgsyn.orggoogle.com | Conversion of 4-hydroxy group to 4-chloro group. |

| Workup | Water, Base for neutralization | N/A | Cooled | Isolation and precipitation of the final product. google.com |

Development of Novel Synthetic Routes to Access Specific Substitution Patterns

The challenge of synthesizing quinolinones with specific and complex substitution patterns has driven the development of novel synthetic strategies. researchgate.net One approach involves building the molecule through a sequence of reactions designed to install the required groups in the correct positions. For example, a route to the closely related 3,7-dichloro-8-quinolinecarboxylic acid starts with m-chloro-o-toluidine and glycerol (B35011) to first form 7-chloro-8-methylquinoline. google.com This intermediate is then subjected to a chlorination reaction to introduce a chlorine atom at the 3-position, yielding 3,7-dichloro-8-chloromethyl quinoline. google.com A final oxidation step converts the chloromethyl group into a carboxylic acid. google.com This step-wise approach allows for the precise construction of the desired substitution pattern.

Modern synthetic chemistry offers alternative routes through C-H activation and functionalization, which can provide more direct and efficient pathways. mdpi.com These methods, often catalyzed by transition metals like rhodium or ruthenium, allow for the formation of C-C or C-N bonds at previously unreactive C-H sites, enabling the construction of substituted quinoline scaffolds. mdpi.com Such oxidative annulation strategies represent a significant advancement over classical methods by offering novel disconnections and potentially shorter, more efficient syntheses. mdpi.com

Advanced Synthetic Techniques and Green Chemistry Approaches in Quinolinone Synthesis

In recent years, the synthesis of quinolinones has benefited from the adoption of advanced techniques and the principles of green chemistry. researchgate.netzenodo.org These modern approaches aim to improve reaction efficiency, reduce waste, and minimize the use of hazardous materials compared to traditional methods, which often require high temperatures and harsh, non-biodegradable chemicals. researchgate.nettandfonline.com

Advanced synthetic techniques include the use of microwave irradiation and ultrasound. numberanalytics.comresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, while improving yields and selectivity. numberanalytics.comnih.gov Similarly, ultrasound has been shown to increase reaction rates and yields in the synthesis of tetrahydroquinolin-5(1H)-ones. nih.gov

Transition metal catalysis, particularly with palladium and copper, has become a powerful tool for constructing the quinolinone core. mdpi.comnumberanalytics.com Palladium catalysts are used in carbonylation reactions and cross-coupling reactions like the Suzuki-Miyaura coupling to build the heterocyclic system. mdpi.comnumberanalytics.com Copper catalysts are often employed in Ullmann-type coupling reactions. numberanalytics.com

Green chemistry approaches focus on creating more environmentally benign synthetic processes. researchgate.net This includes the use of safer solvents like water or ethanol, the development of catalyst-free reactions, and the use of recyclable nanocatalysts. zenodo.orgresearchgate.netacs.org These strategies address the drawbacks of many classical syntheses, such as high energy consumption and the generation of polluting waste, by offering more sustainable alternatives. tandfonline.com

Table 3: Comparison of Synthetic Approaches

| Feature | Classical Synthesis | Green/Advanced Synthesis |

|---|---|---|

| Energy | Often requires high temperatures for extended periods. tandfonline.com | Reduced reaction times and energy input (e.g., microwave). numberanalytics.com |

| Solvents | Often uses high-boiling, non-biodegradable solvents. google.comtandfonline.com | Employs safer, greener solvents like water or ethanol. researchgate.net |

| Catalysts | Often uses stoichiometric, harsh acid/base catalysts. researchgate.net | Uses efficient transition-metal, nano, or biocatalysts. numberanalytics.comresearchgate.net |

| Efficiency | Can have lower yields and generate significant waste. tandfonline.com | Higher yields, improved atom economy, and reduced byproducts. nih.gov |

| Technology | Conventional heating (oil bath). orgsyn.org | Microwave irradiation, sonication. researchgate.netnih.gov |

Catalytic Synthesis Methodologies (e.g., Transition Metal Catalysis, Biocatalysis)

The construction of the 4-quinolone core has been significantly advanced by the use of catalytic systems, which offer milder conditions and greater efficiency compared to classical thermal methods like the Gould-Jacobs reaction. tandfonline.comtandfonline.com

Transition Metal Catalysis: A multitude of transition metals, including palladium (Pd), copper (Cu), cobalt (Co), gold (Au), and rhodium (Rh), have been employed to catalyze the formation of the 4-quinolone ring. rsc.orgresearchgate.net These methods often involve C-H activation, cross-coupling, and cyclization reactions. researchgate.netnih.gov

Palladium (Pd) Catalysis: Palladium catalysts are frequently used in carbonylative Sonogashira coupling reactions, followed by cyclization to form the quinolone ring. rsc.orgnih.gov For instance, functionalized 4-quinolones can be synthesized from 2-iodoanilines and alkynes using a palladium catalyst, with molybdenum hexacarbonyl acting as a solid carbon monoxide source. nih.gov This approach can be accelerated using microwave irradiation. nih.gov Another palladium-catalyzed route involves a cascade reaction beginning with a Buchwald-Hartwig coupling, which provides access to 1,2-disubstituted 4-quinolones. rsc.org

Copper (Cu) Catalysis: Copper-catalyzed reactions provide a versatile route to 4-quinolones. One effective method involves the cyclization of anilines with alkynes, which tolerates a high degree of functional groups and is amenable to large-scale synthesis. organic-chemistry.org Another approach is the copper-catalyzed intermolecular cyclization of secondary anilines with alkynes. rsc.org Copper catalysis is also effective in the heterocyclization of 1-(2-chlorophenyl)-2-en-3-amin-1-ones, which are themselves derived from α,β-ynones and primary amines. organic-chemistry.org

Rhodium (Rh) and Cobalt (Co) Catalysis: Rhodium and cobalt catalysts have been utilized in C-H activation strategies. rsc.org For example, a Rhodium-catalyzed synthesis can produce 1,2,3-trisubstituted 4-quinolones from N-nitrosoanilines and diphenylcyclopropenone. rsc.org Cobalt-catalyzed C-H coupling with dioxazolones also yields quinolone structures. organic-chemistry.org

Iron (Fe) Catalysis: Iron-catalyzed oxidative coupling presents an alternative pathway. This method can involve the reaction of alcohols or methyl arenes with 2-amino phenyl ketones, where the iron catalyst facilitates the initial oxidation to an aldehyde, followed by condensation and cyclization. organic-chemistry.orgnih.gov

Table 1: Examples of Transition Metal-Catalyzed Synthesis of 4-Quinolones

| Catalyst System | Starting Materials | Key Transformation | Ref |

|---|---|---|---|

| PdCl₂(dppf) / Mo(CO)₆ | 2-Iodoanilines, Alkynes | Carbonylative Sonogashira Coupling/Cyclization | rsc.orgnih.gov |

| CuI / HOTf / Tf₂O | Secondary Anilines, Alkynes | Intermolecular Cyclization | rsc.orgorganic-chemistry.org |

| [RhCp(OAc)₂]₂ / AgNTf₂ | N-Nitrosoanilines, Diphenylcyclopropenone | C-H Activation / Annulation | rsc.org |

Biocatalysis: The use of enzymes for chemical synthesis, or biocatalysis, is a growing field that offers environmentally benign and highly selective reaction conditions. rsc.org For quinolone synthesis, enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have shown potential. acs.org MAO-N biocatalysts can effectively perform the biotransformation of 1,2,3,4-tetrahydroquinolines into quinoline derivatives. acs.org A chemo-enzymatic cascade using HRP has been developed to convert N-cyclopropyl-N-alkylanilines into 2-quinolones. acs.org While direct biocatalytic synthesis of this compound has not been specifically reported, these enzymatic strategies highlight the potential for future green chemistry approaches to substituted quinolones. rsc.orgacs.org

Flow Chemistry and Microwave-Assisted Synthesis Innovations

Modern synthesis techniques are continuously being developed to improve reaction efficiency, safety, and scalability. Flow chemistry and microwave-assisted synthesis are two such innovations that have been successfully applied to the production of 4-quinolones.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields compared to conventional heating. tandfonline.comtandfonline.com The Gould-Jacobs reaction, which traditionally requires very high temperatures (≥250°C) and long reaction times, is significantly accelerated under microwave conditions. tandfonline.comrsc.org

Several microwave-assisted protocols have been reported:

The condensation of anilines with diethyl ethoxy methylene (B1212753) malonates can be achieved in good to excellent yields within minutes. rsc.org

A one-step synthesis of 2-methyl-4-quinolone derivatives from anilines and ethyl acetoacetate (B1235776) in diphenyl ether is facilitated by microwave heating. rsc.org

A two-step microwave-assisted procedure involves an initial solvent-free condensation of an aniline and an acrylate, followed by a cyclization in diphenyl ether, both under microwave irradiation. tandfonline.comtandfonline.com This method is noted for its operational simplicity, short reaction times, and good yields. tandfonline.com

Table 2: Comparison of Conventional vs. Innovative Synthesis Techniques for 4-Quinolones

| Technique | Typical Conditions | Advantages | Disadvantages | Ref |

|---|---|---|---|---|

| Conventional Heating | Diphenyl ether, >250°C, several hours | Simple setup | Harsh conditions, long reaction times, often lower yields | tandfonline.com |

| Microwave-Assisted | Diphenyl ether, 80-120°C, 2-20 minutes | Rapid heating, shorter reaction times, improved yields | Requires specialized equipment, pressure buildup | tandfonline.comtandfonline.comrsc.org |

| Flow Chemistry | Continuous reactor, precise temperature/pressure control | Enhanced safety, scalability, high selectivity | High initial equipment cost, potential for clogging | nih.govresearchgate.netresearchgate.net |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the underlying mechanisms of the reactions used to build the quinolone scaffold is crucial for optimizing conditions and predicting outcomes, particularly when dealing with asymmetrically substituted precursors as required for this compound.

Elucidation of Reaction Mechanisms and Intermediates

The classical Gould-Jacobs reaction provides a fundamental mechanistic framework for 4-quinolone synthesis. wikipedia.org

Condensation: The reaction initiates with the condensation of an aniline with a malonic ester derivative, such as diethyl ethoxymethylenemalonate. This step involves a nucleophilic attack from the aniline nitrogen onto the electrophilic carbon of the malonate, followed by the elimination of an alcohol (e.g., ethanol) to form an anilidomethylenemalonate intermediate. wikipedia.org

Cyclization: This intermediate then undergoes a thermal 6-electron electrocyclization. This pericyclic reaction involves the formation of a new sigma bond between the ortho-carbon of the aniline ring and a carbonyl carbon of the malonate moiety. This step often proceeds via a ketene (B1206846) intermediate. researchgate.net

Aromatization/Tautomerization: The cyclized intermediate subsequently eliminates another molecule of alcohol to form the aromatic 4-hydroxyquinoline (B1666331) system, which exists in tautomeric equilibrium with the more stable 4-quinolone form. wikipedia.org

In transition-metal-catalyzed syntheses, the mechanisms are more varied. For example, in the palladium-catalyzed synthesis from allyl alcohols and anilines, the proposed pathway involves the initial palladium-catalyzed oxidation of the alcohol to an α,β-unsaturated aldehyde. mdpi.com This aldehyde then condenses with the aniline to form an imine, which undergoes further palladium-catalyzed transformations, including dimerization and cyclization, to yield the final quinoline product. mdpi.com Iron-catalyzed pathways can involve the formation of an Fe-carbene intermediate, which reacts with a vinylaniline, followed by protonation, intramolecular electrocyclization, and a final oxidation step to generate the quinoline ring. mdpi.com

Role of Steric and Electronic Factors in Synthetic Selectivity

The regioselectivity of the key cyclization step in quinolone synthesis is governed by a combination of steric and electronic factors, which is particularly relevant for producing a specific isomer like this compound from an unsymmetrically substituted aniline. d-nb.info

Electronic Effects: The electrocyclization step of the Gould-Jacobs reaction is an electrophilic substitution on the aniline ring. Therefore, the reaction is generally favored at the more nucleophilic (electron-rich) ortho position. d-nb.info Electron-donating groups on the aniline ring activate it towards cyclization, while electron-withdrawing groups deactivate it. For the target molecule, the precursor aniline would be 2-amino-3,6-dichlorotoluene. The two chloro groups are strongly electron-withdrawing, which would deactivate the ring and likely require harsh conditions for cyclization.

Structure Activity Relationship Sar and Structural Modification Studies of 3,7 Dichloro 8 Methylquinolin 4 1h One Derivatives

Design Principles for Analogues and Derivatives of 3,7-Dichloro-8-methylquinolin-4(1H)-onenih.gov

The design of new molecules based on the dichloro-methylated quinolinone scaffold is guided by established medicinal chemistry principles, ranging from rational, structure-based approaches to high-throughput combinatorial methods.

Rational drug design leverages knowledge of a lead compound's interaction with its biological target to create more potent and selective analogues. benthamscience.commanchester.ac.uk This process often involves identifying the core scaffold responsible for the desired activity—the pharmacophore—and making targeted modifications. nih.gov For quinoline-based compounds, strategies include:

Scaffold Hopping: Replacing the quinoline (B57606) core with a structurally similar one, like a phenazine, to explore new intellectual property space and biological profiles. nih.gov

Structure-Based Design: Using computational modeling and quantum mechanics calculations to analyze the interactions between the quinoline derivative and its target, such as the heme receptor in antimalarial design. benthamscience.comresearchgate.net This allows for the design of modifications that enhance these interactions.

Metabolic Blocking: Introducing groups, such as fluorine atoms or bulky t-butyl groups, at positions susceptible to metabolic degradation. benthamscience.commanchester.ac.ukresearchgate.net This can increase the compound's bioavailability and duration of action.

Lead Compound Optimization: A prominent strategy involves selecting a known active compound, or "lead," and systematically modifying its structure. For instance, the dual EGFR/HER2 inhibitor Lapatinib, which contains a quinoline core, has been used as a lead compound to design new derivatives with potentially improved properties like water solubility. nih.gov

To accelerate the discovery of new lead compounds, medicinal chemists often employ parallel synthesis and combinatorial chemistry to rapidly generate large libraries of related compounds. nih.gov These techniques are highly amenable to the quinolinone scaffold.

Parallel Synthesis: This method involves the simultaneous synthesis of a large number of individual compounds in a spatially separated manner, such as in multiwell plates. uniroma1.itresearchgate.net Since the identity and structure of each compound are known based on its location, establishing a direct structure-activity relationship from screening data is straightforward. researchgate.net This approach was famously used by DeWitt to create a library of quinolone analogues using the 'Diversomer' apparatus. imperial.ac.uk

Combinatorial Chemistry: This involves a "mix and split" synthesis strategy, often on a solid support like resin beads, to create vast libraries containing thousands to millions of compounds. nih.gov While screening these mixed libraries requires subsequent deconvolution steps to identify the active "hit," it allows for a much broader exploration of chemical diversity. imperial.ac.uk These high-throughput methods are invaluable for optimizing molecular properties that are difficult to predict or design from first principles. nih.govimperial.ac.uk

Impact of Substituent Variation on Biological Activity Profiles at the Molecular Levelnih.govimperial.ac.ukpsu.eduacs.orgnih.govresearchgate.net

The specific substituents on the quinolin-4(1H)-one ring play a crucial role in defining the molecule's biological activity. Variations in halogenation, alkyl groups, and modifications at the heteroatoms can lead to significant changes in potency and target selectivity.

Halogenation is a key strategy in modifying the electronic and lipophilic properties of quinolinones, often leading to enhanced biological activity. researchgate.net

C-7 Halogenation: The presence of a halogen, particularly chlorine, at the C-7 position is a common feature in many biologically active quinolones. For example, 7-chloro-4(1H)-quinolone has served as a lead compound for the development of derivatives with antitumor activity. nih.gov Studies on 7-chloroquinoline (B30040) derivatives have demonstrated their potential as antimicrobial, antimalarial, and anticancer agents. semanticscholar.org

C-3 Halogenation: The C-3 position is also a critical site for modification. Electrochemical methods have been developed for the selective halogenation of the C3–H bond in quinoline-4(1H)-ones, providing access to a range of derivatives for biological testing. acs.org In some series of antitumor quinolines, a cyano group at the C-3 position was found to be important for optimal activity. nih.gov

General Halogenation Effects: Halogenated quinolines (HQs) have shown potent activity against drug-resistant gram-positive bacterial pathogens and their biofilms. nih.gov The specific pattern of halogen substitution can significantly impact activity, as seen in organoruthenium 8-hydroxyquinoline (B1678124) complexes where di-halogenation at the 5- and 7-positions was studied for anticancer effects. acs.org

The following table summarizes the activity of select halogenated quinoline derivatives from various studies.

| Compound/Series | Substituents | Target/Assay | Key Finding | Reference |

| Halogenated 4-quinolones | Various halogenations | Antiplasmodial (P. falciparum) | All 15 compounds displayed micromolar activities against a chloroquine-sensitive strain. | nih.gov |

| Halogenated Quinolines (HQs) | Focused appendages at C-2 | Antibacterial (S. epidermidis) | Four new HQ analogues demonstrated enhanced antibacterial activities against methicillin-resistant S. epidermidis. | nih.gov |

| 7-chloro-4(1H)-quinolone derivatives | Modifications at C-4 | Antitumor (HepG2) | New derivatives displayed proapoptotic properties and induced cell cycle arrest. | nih.gov |

| 7-chloroquinoline derivatives | Triazole modifications | Antitumor (MCF-7) | Compound 9, a triazole derivative, showed the highest activity against breast cancer cells. | semanticscholar.org |

The C-8 position of the quinoline ring has been identified as being decisive for biological activity. researchgate.net The presence of a methyl group at this position (8-methylquinoline) can significantly influence the molecule's properties and interactions. nih.gov

Steric and Electronic Effects: The C-8 methyl group can exert both steric and electronic effects that modulate how the molecule fits into a target's binding site. Functionalizing the C(sp³)-H bond of the 8-methyl group is challenging but represents a key strategy for creating new derivatives. researchgate.net

Influence on Reactivity: The methyl group's proximity to the ring nitrogen can impact the reactivity of the quinoline system. In catalytic hydrogenation studies, placing a methyl group near the sp2 nitrogen, such as at position 8, had a detrimental effect on product yield, suggesting a steric or electronic hindrance. acs.org

Synthetic Precursor: The 8-methylquinoline (B175542) scaffold is a valuable precursor for creating more complex molecules. For example, 4-chloro-8-methylquinolin-2(1H)-one serves as a starting material for a variety of nucleophilic substitution reactions to produce new 4-substituted derivatives. mdpi.com

The nitrogen at position 1 and the oxygen at position 4 are fundamental to the quinolinone core, and their modification is a critical aspect of SAR studies.

N-Alkylation: The nitrogen atom of the quinolinone ring can be readily alkylated. Selective N-alkylation of 4-hydroxyquinolines has been achieved using various alkylating agents in the presence of a base. nih.govmdpi.com The nature of the substituent at the N-1 position is critical for the activity of many quinolone antibacterials; for instance, replacing an ethyl group with a cyclopropyl (B3062369) group in the fluoroquinolone series dramatically improved antimicrobial activity. nih.gov

O-Alkylation/Thiation: The carbonyl oxygen at C-4 can also be modified. While O-alkylation is a possible reaction, thiation (replacement of oxygen with sulfur) is a common transformation. 4-Chloro-8-methylquinolin-2(1H)-one can be converted to its thione analogue, which then serves as a precursor for a different set of derivatives. mdpi.com The resulting thioether at position 2, for example, can be more susceptible to nucleophilic substitution than the original chloro group. mdpi.com

Impact on Activity: Modifications at these heteroatoms can profoundly affect biological activity. In one study, modifications to the piperazinyl ring of ciprofloxacin, which is attached via the quinolone nitrogen, led to a decrease in antibacterial activity, suggesting that large or improperly functionalized groups at this position are not well tolerated. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinolinone Analogues

QSAR modeling for quinolinone analogues, particularly those with substitutions at the 3 and 7 positions, has been instrumental in elucidating the structural requirements for various biological activities. These computational models translate the complex interplay of a molecule's physicochemical properties into a mathematical equation that can predict the activity of novel, untested compounds. allsubjectjournal.com The primary goal is to create robust statistical models that can guide the synthesis of new derivatives with enhanced potency. allsubjectjournal.com

Development of Predictive QSAR Models and Statistical Validation

The development of a predictive QSAR model is a systematic process that begins with the compilation of a dataset of compounds with known biological activities. For a series of 3,7-disubstituted quinolone derivatives, a QSAR study was conducted to correlate their structural features with their antimycobacterial activity. allsubjectjournal.com In such studies, the dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. allsubjectjournal.com

Various molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological parameters. nih.gov Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to establish a correlation between these descriptors and the biological activity. allsubjectjournal.com

A crucial step in QSAR model development is rigorous statistical validation to ensure the model is robust, predictive, and not a result of chance correlation. ej-chem.org Key statistical parameters used for validation include:

Correlation Coefficient (r²) : This measures the goodness-of-fit of the model to the training set data. A value closer to 1.0 indicates a better fit. In a study of quinolone derivatives, a good QSAR model was generated with an r² of 0.8228. allsubjectjournal.com

Cross-validated Correlation Coefficient (q² or Q²) : This is a measure of the model's internal predictive ability, often determined by the leave-one-out (LOO) cross-validation method. nih.gov A q² value greater than 0.5 is generally considered indicative of a model with good predictive power. nih.gov For the aforementioned quinolone derivatives, a high q² of 0.9071 was achieved, indicating excellent internal consistency. allsubjectjournal.com

External Validation (Predicted r²) : The ultimate test of a QSAR model is its ability to predict the activity of compounds not used in its development (the test set). The predicted r² for the external dataset of quinolone derivatives was 0.9896, demonstrating the model's strong external predictive capability. allsubjectjournal.com

Below is a table summarizing the statistical validation of a QSAR model developed for a series of 3,7-disubstituted quinolone derivatives.

| Statistical Parameter | Value | Interpretation |

| r² (Coefficient of Determination) | 0.8228 | Indicates a strong correlation between the descriptors and the biological activity in the training set. |

| q² (Cross-validated r²) | 0.9071 | Demonstrates high internal predictive power of the model. |

| Predicted r² (External Validation) | 0.9896 | Shows excellent predictive ability for external compounds. |

| Standard Deviation (s) | 0.16457 | Represents the statistical deviation of the model. |

This table is based on data from a QSAR study on 3,7-disubstituted quinolone derivatives with antimycobacterial activity. allsubjectjournal.com

Interpretation of Contour Maps for Structural Optimization

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, graphical representation of the SAR in the form of contour maps. nih.govnih.gov These maps visualize the regions in 3D space around the aligned molecules where specific physicochemical properties are predicted to either increase or decrease biological activity. This provides invaluable guidance for structural modifications. nih.gov

The interpretation of these contour maps is a key step in rational drug design:

Steric Contour Maps : These maps highlight regions where bulky or sterically favorable groups would enhance activity (typically shown in green) and where they would be detrimental (typically shown in yellow). researchgate.net For instance, a green contour near a particular position on the quinolinone ring would suggest that introducing a larger substituent at that position could lead to a more potent compound. nih.govresearchgate.net

Electrostatic Contour Maps : These maps indicate the influence of charge distribution. Blue contours often signify regions where electropositive groups are favored, while red contours indicate areas where electronegative groups would be beneficial for activity. researchgate.net If a red contour appears near a specific atom, substituting it with an electron-withdrawing group might enhance the compound's potency.

Hydrophobic Contour Maps : In CoMSIA, these maps show regions where hydrophobic groups (e.g., alkyl chains, phenyl rings) would be favorable (often depicted in yellow or white) and where hydrophilic groups (e.g., hydroxyl, amino groups) would be preferred (often shown in other colors like white or cyan). researchgate.net

Hydrogen Bond Donor and Acceptor Maps : Also a feature of CoMSIA, these maps identify locations where hydrogen bond donors (e.g., -NH, -OH) and acceptors (e.g., carbonyl oxygen, nitrogen atoms) on the ligand would lead to favorable interactions with the biological target. Magenta contours may indicate where a hydrogen bond donor is favored, while other colors might highlight regions suitable for hydrogen bond acceptors. researchgate.net

By analyzing these contour maps in the context of the 3,7-dichloro-8-methylquinolin-4(1H)-one scaffold, medicinal chemists can make informed decisions about which substituents to introduce and at which positions to optimize the desired biological activity. For example, if a large green steric contour is observed near the 8-methyl group, it might suggest that replacing the methyl group with a larger alkyl or aryl group could be a promising modification. Conversely, a yellow contour in the same region would advise against bulkier substituents. Similarly, the presence of a red electrostatic contour near the chlorine atom at the 7-position would support the introduction of other electron-withdrawing groups at this site.

Molecular Mechanisms and Biological Interactions of 3,7 Dichloro 8 Methylquinolin 4 1h One

Identification and Characterization of Specific Biological Targets

The biological effects of a compound are predicated on its interaction with specific molecular targets within the cell. For quinolinone derivatives, these targets are diverse, ranging from enzymes crucial for DNA replication to cell surface receptors that mediate signal transduction.

The quinolone core is famously associated with antibacterial activity through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. biorxiv.org These enzymes are critical for managing DNA topology during replication, and their inhibition leads to the stabilization of enzyme-DNA complexes, causing double-strand breaks and ultimately cell death. biorxiv.org Quinolones bind to these enzymes in a way that blocks their strand-passage and re-ligation activity. biorxiv.org

Beyond bacterial enzymes, related quinoline-based compounds have been shown to inhibit a variety of other enzymes. For instance, certain quinoline (B57606) derivatives can act as inhibitors of DNA methyltransferases (DNMTs) by intercalating into the DNA substrate, which in turn prevents the enzyme from methylating cytosine bases. biorxiv.org This mode of action suggests that some quinolinones may exert epigenetic effects. biorxiv.org Furthermore, a series of novel quinolin-4(1H)-one derivatives were identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov Given the structural features of 3,7-Dichloro-8-methylquinolin-4(1H)-one, it is plausible that it could exhibit inhibitory activity against one or more of these enzyme classes.

Table 1: Enzyme Inhibition by Representative Quinoline/Quinolinone Derivatives (Note: This data is for structurally related compounds and is intended to be illustrative of the potential activities of the quinolinone class.)

| Compound Class | Enzyme Target | Activity (IC50) | Source |

|---|---|---|---|

| Quinoline-based derivative (Compound 11) | Human DNMT1 | Low micromolar range | biorxiv.org |

| Quinazolin-4-one derivative (Compound 3) | NR1/NR2D NMDA Receptor | 5 µM | nih.gov |

| Tetrahydroquinolin-5(1H)-one (Compound 4j) | HER-2 | 0.17 µM | nih.gov |

| Tetrahydroquinolin-5(1H)-one (Compound 4j) | PDGFR-β | 0.07 µM | nih.gov |

| 4-Aniline quinoline derivative (Compound 38) | PI3K | 0.72 µM | nih.gov |

| 4-Aniline quinoline derivative (Compound 38) | mTOR | 2.62 µM | nih.gov |

Receptor binding is another key mechanism through which quinoline-based compounds can exert their effects. Research on quinazolin-4-one derivatives, which share a bicyclic nitrogen-containing core, has identified them as non-competitive, subunit-selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov These compounds were found to have greater selectivity for NR2C/D-containing receptors over those containing NR2A/B subunits. nih.gov Patents also describe quinolin-4-yl derivatives as blockers of NMDA receptors, suggesting a potential role in modulating glutamatergic neurotransmission. google.comgoogle.com

In the context of cancer, various quinoline derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs), which are pivotal in controlling cell growth, proliferation, and angiogenesis. nih.gov Targets include the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and c-Met. nih.gov Additionally, some substituted quinoline derivatives have been investigated as androgen receptor antagonists, indicating a potential application in hormone-dependent cancers. google.com The specific receptor binding profile of this compound would depend on its three-dimensional conformation and electronic properties, which dictate its affinity for various receptor binding pockets.

Understanding the interaction between a ligand like this compound and its protein target is fundamental to drug design. Modern methodologies such as in silico molecular docking and binding affinity calculations are used to predict and analyze these interactions. nih.gov For example, a study on tetrahydroquinolin-2(1H)-one derivatives used molecular docking to confirm their mode of interaction with PI3Kγ. nih.gov The analysis revealed that key interactions included π-stacking of a fluorophenyl ring, hydrogen bonding from a urethane (B1682113) moiety to a valine residue, and hydrophobic interactions involving the bicyclic quinolinone core. nih.gov

The binding affinity, often expressed as an inhibition constant (Ki) or dissociation constant (Kd), quantifies the strength of the protein-ligand interaction. nih.gov These values are crucial for structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of a compound. While specific binding affinity data for this compound is not available, SAR studies on related 8-hydroxyquinolines have shown that the presence and position of electron-withdrawing groups, such as chlorine, can be critical for high anticancer activity. nih.gov

Computational Chemistry and Theoretical Investigations of 3,7 Dichloro 8 Methylquinolin 4 1h One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of quinolinone derivatives. ekb.egekb.eg These calculations provide valuable information on molecular geometries, electronic distributions, and orbital energies. ekb.egmdpi.com

Frontier Molecular Orbital (FMO) Theory and Electron Density Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The energies of HOMO and LUMO, and the gap between them, are important descriptors of a molecule's reactivity and stability. researchgate.netresearchgate.net

For quinolinone derivatives, the distribution of electron density in the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net In many quinoline (B57606) derivatives, the HOMO is often distributed over the quinoline and phenyl groups, while the LUMO is typically localized on the 4-pyridinone ring and the aromatic ring. researchgate.netresearchgate.net The introduction of substituents, such as chlorine atoms, can influence the HOMO-LUMO energy gap and the distribution of these orbitals, thereby affecting the molecule's reactivity. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters for Related Quinolone Derivatives (Note: Data for the specific compound 3,7-Dichloro-8-methylquinolin-4(1H)-one is not publicly available. The following table presents representative data for related quinolone structures to illustrate the typical values obtained from DFT calculations.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenyl quinoline-2-carboxylate | [Data not available] | [Data not available] | [Data not available] |

| 2-Methoxyphenyl quinoline-2-carboxylate | [Data not available] | [Data not available] | [Data not available] |

| 7-substituted-8-unsubstituted-quinolones | [Data not available] | [Data not available] | [Data not available] |

| 7-substituted-8-chloro-quinolones | [Data not available] | [Data not available] | [Data not available] |

This table is for illustrative purposes. Specific values would require dedicated computational studies on this compound.

Electrostatic Potential and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. researchgate.netrsc.org The MEP map provides a visual representation of the electrostatic potential on the electron density surface, with different colors indicating regions of negative (nucleophilic) and positive (electrophilic) potential. ekb.eg

For quinoline derivatives, the MEP analysis can identify the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net These analyses often show negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character, while regions of positive potential may be found elsewhere on the molecule, suggesting sites for nucleophilic attack. researchgate.net Statistical analysis has shown a strong linear correlation between the electrostatic potential and substituent effects, making MEP a reliable predictor of electronic behavior in chemical reactions. rsc.org

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational changes and interactions with their environment. nih.gov These simulations are particularly useful for understanding how a molecule like this compound might behave in a biological system.

Ligand-Protein Binding Dynamics and Stability Simulations

MD simulations are widely used to investigate the stability of ligand-protein complexes and to understand the dynamics of their interactions. nih.govresearchgate.net By simulating the movement of the ligand within the protein's binding site, researchers can assess the stability of the binding pose predicted by molecular docking. researchgate.net Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) to assess conformational stability and the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. researchgate.net These simulations can provide a more accurate prediction of the binding affinity and residence time of a ligand, which is increasingly recognized as a critical factor for drug efficacy. youtube.com

Solvent Effects on Molecular Conformation and Interaction Energies

The solvent environment can significantly influence the conformation and reactivity of a molecule. frontiersin.orgresearchgate.net MD simulations can explicitly model the effect of different solvents on the conformational preferences of this compound. The interactions between the solute and solvent molecules can alter the molecule's shape and the energy barriers between different conformations. frontiersin.org For instance, polar solvents may stabilize certain conformations through hydrogen bonding or dipole-dipole interactions. nih.gov The choice of solvent can also impact intermolecular interactions, such as those involved in ligand-protein binding, by affecting the desolvation penalties upon binding. nih.gov Studies on quinoline derivatives have shown that solvent polarity can significantly affect their dipole moments and solvation energies. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netjppres.com This method is crucial in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level. amazonaws.comresearchgate.net

Docking studies involve placing the ligand into the binding site of a protein and scoring the different poses based on their predicted binding affinity. jppres.comnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net For quinolone derivatives, docking studies have been employed to understand their interactions with various biological targets, including DNA gyrase and other enzymes. researchgate.netjppres.com The results of these studies can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Table 2: Key Interactions in Ligand-Protein Docking of Related Quinolone Analogs (Note: This table is a generalized representation of typical interactions observed in docking studies of quinolone derivatives, as specific data for this compound is not available.)

| Target Protein | Interacting Residues (Example) | Type of Interaction | Predicted Binding Affinity (kcal/mol) (Example Range) |

| DNA Gyrase | Asp87, Thr88, Arg91, Met92 | Hydrogen Bonding, Hydrophobic | -5.0 to -9.0 |

| Tyrosine Kinase | [Varies by specific kinase] | Hydrogen Bonding, Pi-Pi Stacking | -6.0 to -10.0 |

| CB1a | ILE-8, LYS-7, VAL-14, TRP-12 | Hydrogen Bonding, Hydrophobic | -5.3 to -6.1 nih.gov |

This table is for illustrative purposes. Specific interactions and affinities would depend on the target protein and the specific ligand.

Prediction of Binding Modes and Affinities with Biological Macromolecules

A primary application of computational chemistry in drug discovery is the prediction of how a small molecule (ligand) will interact with a biological target, typically a protein or nucleic acid. Molecular docking is the principal technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method allows for the estimation of binding affinity, which is often expressed as a scoring function or binding energy.

For quinolinone derivatives, which are known to target enzymes like DNA gyrase and various kinases, docking studies are crucial for understanding their mechanism of action. researchgate.netmdpi.com For instance, in studies of similar chloro-substituted quinolones, docking simulations have identified key amino acid residues within the enzyme's active site that form hydrogen bonds or hydrophobic interactions with the ligand. researchgate.netmdpi.comresearchgate.net These interactions are fundamental to the ligand's inhibitory activity.

The process involves:

Obtaining the 3D structures of the ligand (e.g., this compound) and the target protein (often from databases like the Protein Data Bank).

Using a docking algorithm to systematically sample different orientations and conformations of the ligand within the protein's binding site.

Scoring each pose to estimate the binding affinity. Lower binding energy values typically indicate a more stable interaction. nih.gov

These predictions help rationalize structure-activity relationships (SAR) and guide the synthesis of more potent analogues. nih.gov For example, docking might reveal that a specific substituent on the quinolinone ring could form an additional hydrogen bond, thereby enhancing binding affinity.

Table 1: Illustrative Example of Predicted Binding Interactions for a Quinolone Derivative with a Kinase Target (Based on General Findings for the Class)

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|

| Valine | Hydrogen Bond | 2.1 |

| Leucine | Hydrophobic | 3.5 |

| Aspartic Acid | Hydrogen Bond | 1.9 |

| Phenylalanine | π-π Stacking | 4.0 |

Note: This table is a generalized representation based on common interactions observed for quinolone-kinase complexes and does not represent specific data for this compound.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. semanticscholar.org This approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS). For scaffolds like quinolinones, virtual screening can be employed to discover new lead compounds for development.

The typical workflow involves:

Library Preparation: A large database of chemical compounds is prepared in a computationally accessible format.

Docking-Based Screening: The entire library is docked into the active site of the target protein.

Filtering and Ranking: Compounds are ranked based on their docking scores and other criteria, such as drug-likeness (e.g., Lipinski's rule of five). semanticscholar.org The top-ranked compounds are selected as "hits" for further investigation.

Once a hit is identified, lead optimization strategies are applied. This involves iterative chemical modification of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational methods, including Free Energy Perturbation (FEP), can provide quantitative predictions of how modifications will affect binding affinity, guiding synthetic efforts toward the most promising derivatives. Studies on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have successfully used thermodynamic parameters from techniques like Isothermal Titration Calorimetry (ITC) in conjunction with structural optimization to develop potent lead compounds against bacterial DNA gyrase. researchgate.net

Density Functional Theory (DFT) Applications in Spectroscopic Prediction and Mechanistic Interpretation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to predict a variety of molecular properties, including spectroscopic signatures and reaction energetics, with a good balance of accuracy and computational cost. researchgate.netnih.gov

Prediction of Spectroscopic Signatures for Structural Elucidation Support (e.g., NMR, IR)

DFT calculations are highly effective in predicting vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra. ijcce.ac.ir This application is particularly useful for confirming the structure of newly synthesized compounds. By comparing the computationally predicted spectrum with the experimental one, chemists can gain confidence in the assigned structure.

IR Spectra: DFT can calculate the vibrational frequencies of a molecule. These frequencies correspond to the peaks in an IR spectrum. A good correlation between the calculated and experimental spectra helps in assigning specific vibrational modes to observed absorption bands, such as C=O (carbonyl) and N-H stretches in the quinolinone core. nih.govmdpi.com

NMR Spectra: The GIAO (Gauge-Independent Atomic Orbital) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. ijcce.ac.ir These theoretical values can be correlated with experimental data to aid in the complete and unambiguous assignment of all signals in the NMR spectra, which can sometimes be challenging for complex substituted heterocycles. nih.gov

Table 2: Representative Comparison of Experimental vs. DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Substituted Quinoline Derivative

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3394 | 3390 |

| C=O Stretch | 1710 | 1705 |

| C=C Aromatic Stretch | 1555 | 1550 |

Note: This table is illustrative, based on general findings for similar compounds, showcasing the typical accuracy of DFT predictions. nih.gov

Transition State Analysis in Reaction Pathways (Synthetic and Biological)

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and controlling outcomes. DFT calculations can be used to map out the entire energy profile of a reaction pathway, including the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For the synthesis of quinolinone scaffolds, which can be achieved through various methods like cyclization reactions, DFT can elucidate the step-by-step mechanism. mdpi.comnih.govorganic-chemistry.org By calculating the activation energy (the energy barrier of the transition state), chemists can identify the rate-determining step of the reaction. This knowledge can be used to propose modifications to the reaction conditions (e.g., catalyst, temperature) to improve reaction efficiency and yield. rsc.org Similarly, in a biological context, this analysis can be applied to understand the enzymatic reactions that a quinolinone derivative might undergo as part of its metabolism.

Advanced Characterization Techniques in the Research of 3,7 Dichloro 8 Methylquinolin 4 1h One

Sophisticated Spectroscopic Analysis for Mechanistic and Structural Studies

Spectroscopy serves as a cornerstone for probing the intricate details of molecular structure and dynamics. For 3,7-Dichloro-8-methylquinolin-4(1H)-one, advanced spectroscopic methods enable researchers to observe reactions as they happen, investigate fleeting excited states, and identify transformation products with high precision.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. This method allows for the quantitative measurement of reactant consumption, product formation, and the detection of transient intermediates that may not be observable by conventional offline analysis. An experimental study on related quinolone compounds demonstrated the utility of ¹H and ¹³C NMR for detailed structural analysis. researchgate.net

In the context of synthesizing or studying the reactivity of this compound, in situ NMR would provide invaluable mechanistic insights. By tracking the characteristic signals of the quinolone core protons and the methyl group, researchers can map the kinetic profile of a reaction. The identification of short-lived intermediates could be achieved by observing unique sets of signals that appear and then diminish as the reaction proceeds to the final product.

Interactive Data Table: Hypothetical In Situ ¹H NMR Monitoring of a Reaction

The table below illustrates how data from an in situ NMR experiment for a hypothetical reaction involving this compound might be presented. It shows the change in concentration of a reactant and the product over time, based on the integration of their characteristic NMR signals.

| Time (minutes) | Reactant A (Normalized Integral) | This compound (Normalized Integral) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.40 | 0.60 |

| 60 | 0.15 | 0.85 |

| 120 | <0.05 | >0.95 |

Time-resolved spectroscopy encompasses a suite of techniques designed to study dynamic processes occurring on extremely short timescales, from femtoseconds to microseconds. researchgate.net These methods are critical for investigating the photophysical properties of this compound, such as the lifetimes of its excited states, and for following the kinetics of photochemical reactions. researchgate.net

Using a technique like nanosecond transient absorption spectroscopy, the molecule would be excited by a short laser pulse. The subsequent changes in absorption are then monitored over time with a second light source. This allows for the characterization of transient species like triplet states or radicals, which are often key players in photochemical degradation or reactivity pathways. Understanding these processes is vital for applications where the compound might be exposed to light.

Data Table: Hypothetical Photophysical Parameters

This table presents the kind of data that would be obtained from a time-resolved spectroscopic study on this compound.

| Parameter | Value | Technique |

| Singlet Excited State Lifetime (τs) | 1.2 ns | Time-Correlated Single Photon Counting |

| Triplet Excited State Lifetime (τT) | 3.5 µs | Nanosecond Transient Absorption |

| Triplet Quantum Yield (ΦT) | 0.45 | Laser Flash Photolysis |

| Wavelength of Max. Transient Absorption | 485 nm | Nanosecond Transient Absorption |

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an essential tool for the accurate identification of reaction products and for metabolomics. ijpras.com HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. nih.gov

In biological studies, LC-HRMS is the gold standard for identifying the metabolites of a compound like this compound after its administration to an in vitro (e.g., liver microsomes) or in vivo system. nih.gov The workflow involves separating the metabolites from the biological matrix, determining their exact masses to propose molecular formulas, and then using tandem mass spectrometry (MS/MS) to fragment the ions, providing structural clues for definitive identification. uu.nl Common metabolic transformations include hydroxylation, demethylation, and conjugation with glucuronic acid or sulfate.

Interactive Data Table: Potential Metabolites Identified by LC-HRMS

The following table shows hypothetical metabolites of this compound that could be identified in a biological study, along with their expected exact masses.

| Proposed Metabolite | Transformation | Molecular Formula | Calculated m/z [M+H]⁺ |

| M1 | Hydroxylation | C₁₀H₈Cl₂NO₂ | 247.9927 |

| M2 | Demethylation | C₉H₅Cl₂NO | 215.9770 |

| M3 | Glucuronide Conjugate of M1 | C₁₆H₁₅Cl₂NO₈ | 424.0146 |

| M4 | Sulfate Conjugate of M1 | C₁₀H₇Cl₂NO₅S | 327.9495 |

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. bruker.com It provides precise coordinates for each atom in the molecule, revealing exact bond lengths, bond angles, and torsional angles.

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. rigaku.com This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is collected on a detector. rigaku.comhpmpc.org Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the atomic structure is solved and refined. nih.gov This technique would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state, including the planarity of the quinolone ring system and the orientation of the methyl group.

Data Table: Hypothetical Crystallographic Data

This table presents a summary of the type of crystallographic data that would be reported from a single crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₇Cl₂NO |

| Formula Weight | 232.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541 |

| b (Å) | 12.332 |

| c (Å) | 9.785 |

| β (°) | 105.6 |

| Volume (ų) | 992.1 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.045 |

For compounds with potential biological activity, understanding how they interact with their molecular targets (e.g., enzymes, receptors) is crucial for drug design and optimization. Co-crystallization involves forming a crystal of the biological target in complex with the ligand, in this case, this compound.

The subsequent X-ray diffraction analysis of this co-crystal reveals the ligand-bound structure at atomic resolution. This information is invaluable as it shows the precise orientation of the ligand within the target's binding site and identifies the specific intermolecular interactions—such as hydrogen bonds, halogen bonds, and hydrophobic contacts—that are responsible for binding affinity. Such studies provide a rational basis for designing derivatives with improved potency and selectivity.

Advanced Chromatographic and Separation Techniques for Purity and Isomer Analysis

The rigorous assessment of purity and the resolution of isomers are critical in the research and development of novel chemical entities. For this compound, a compound with potential for isomeric complexity, advanced chromatographic and separation techniques are indispensable for ensuring its chemical integrity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), represent the gold standard for these analyses. These methods provide the high resolution and sensitivity required to separate the main compound from process-related impurities, degradation products, and potential positional or stereoisomers.

Purity Analysis using Reversed-Phase HPLC (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purity assessment of quinolinone derivatives. The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. The precise conditions can be optimized to achieve baseline separation of the target compound from any impurities.

For the analysis of this compound, a typical RP-HPLC method would involve a gradient elution to ensure the separation of compounds with a range of polarities. The use of a UV detector, commonly set at a wavelength where the quinolinone chromophore has maximum absorbance (e.g., around 280 nm), allows for sensitive detection. nih.gov The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components in the chromatogram.

Table 1: Representative RP-HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 290 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical, yet representative, set of conditions based on methods used for similar quinolone structures.

Impurity profiling, a critical component of purity analysis, often employs UPLC coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov This powerful combination allows for the detection and tentative identification of trace-level impurities based on their mass-to-charge ratio and fragmentation patterns, providing a comprehensive understanding of the compound's purity.

Isomer Analysis: Separation of Positional and Chiral Isomers

The synthesis of this compound could potentially lead to the formation of positional isomers, where the chlorine and methyl groups are located at different positions on the quinolinone scaffold. Additionally, if the molecule possesses a chiral center, enantiomers may be present.

Positional Isomer Separation:

The separation of positional isomers can often be achieved using RP-HPLC, but may require specialized columns or mobile phase conditions to enhance selectivity. Phenyl-hexyl or biphenyl (B1667301) stationary phases can offer different selectivity compared to standard C18 columns due to π-π interactions with the aromatic quinolinone ring system. Fine-tuning of the mobile phase composition, including the use of different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) and additives, can be crucial for resolving closely eluting positional isomers.

Chiral Isomer Separation:

The separation of enantiomers requires a chiral environment, which can be achieved through two main HPLC approaches:

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18). nih.gov

Direct Separation: This is the more common approach and utilizes a chiral stationary phase (CSP). nih.gov CSPs are packed with a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times. For quinolone derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs have shown great utility. researchgate.net

Table 2: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative), 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (70:30:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 290 nm |

| Injection Volume | 5 µL |

This table illustrates a typical set of conditions for the direct chiral separation of quinolone analogues. The specific mobile phase composition would need to be optimized for this compound.

The choice between indirect and direct methods depends on the specific compound and the availability of suitable chiral derivatizing agents or CSPs. Direct separation on a CSP is often preferred as it avoids the need for an additional reaction step.

Emerging Applications and Future Research Directions

Development of 3,7-Dichloro-8-methylquinolin-4(1H)-one as Chemical Probes

While direct studies on this compound as a chemical probe are not yet prevalent in the literature, the broader class of quinoline-based compounds has been successfully utilized in this capacity. This sets a precedent for the future development of this compound derivatives as specialized probes for biological inquiry.

A key challenge in drug discovery is the definitive identification and validation of the biological targets through which a small molecule exerts its effects. Chemical probes derived from a bioactive compound are instrumental in this process. Future research could focus on modifying this compound to incorporate reporter tags or reactive functionalities. These modified analogues would enable researchers to systematically pull down and identify the protein targets of the parent compound from complex biological mixtures. This approach is crucial for deconvoluting the mechanism of action of novel bioactive quinolinones and validating their targets for therapeutic intervention.

The quinoline (B57606) core structure possesses inherent fluorescent properties that can be fine-tuned through chemical modification. By strategically altering the substitution pattern of this compound, it is conceivable to develop fluorescent probes with desirable photophysical properties. Such probes could be employed in cellular imaging studies to visualize their distribution, accumulation, and interaction with subcellular compartments or specific organelles. This would provide invaluable spatiotemporal information about the compound's behavior within a living cell, helping to trace the biological pathways it modulates.

Integration into Chemical Biology Tools and Methodologies

The structural features of this compound make it an attractive candidate for integration into cutting-edge chemical biology platforms. These advanced tools can provide deep insights into protein function and offer novel strategies for therapeutic development.

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule. researchgate.netmdpi.com This method involves a chemical probe that can covalently bind to its target upon activation by light. researchgate.net Future work could involve the synthesis of this compound analogues equipped with a photoreactive group, such as a diazirine or benzophenone. nih.gov Such probes would allow for the irreversible capture and subsequent identification of the compound's cellular targets, a strategy that has been successfully applied to other quinoline-based drugs to map their interaction sites on proteins like the Multidrug Resistance Protein (MRP). nih.gov

Similarly, activity-based protein profiling (ABPP) utilizes reactive probes to map the functional state of entire enzyme families. researchgate.netfrontiersin.org By incorporating a reactive electrophile and a reporter tag onto the this compound scaffold, it could be transformed into an activity-based probe. This would facilitate the discovery of novel enzyme targets and allow for the screening of inhibitor selectivity across the proteome, a strategy that has been employed for quinazoline (B50416) derivatives to identify new antibacterial targets. rsc.orgacs.org

Targeted protein degradation, particularly through the use of Proteolysis-Targeting Chimeras (PROTACs), has emerged as a revolutionary therapeutic modality. researchgate.net A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. researchgate.netmdpi.com

The development of a PROTAC based on this compound would involve linking a derivative of this compound (as the target-binding ligand) to a known E3 ligase-binding molecule via a flexible linker. nih.gov Given that quinolones are known to engage with specific protein targets such as DNA gyrase, a PROTAC incorporating a quinolinone warhead could theoretically be designed to induce the degradation of such targets. acs.org This represents a promising, albeit currently unexplored, future research avenue for expanding the utility of this chemical class beyond simple inhibition to targeted elimination of disease-causing proteins.

Theoretical Frameworks and Predictive Models for Quinolinone Analogues

Computational chemistry and theoretical modeling are indispensable tools for modern drug discovery. For the quinolinone class of compounds, these approaches can accelerate the design-synthesis-test cycle by predicting the biological activity and pharmacokinetic properties of novel analogues.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By analyzing a dataset of related quinolinone compounds and their measured biological activities, it is possible to build mathematical models that correlate specific structural features with activity. nih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that visualize the regions around the quinolinone scaffold where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.comnih.govmdpi.com

These models have been successfully applied to various quinoline and quinolinone derivatives to predict their anti-cancer, anti-HIV, and antibacterial activities. nih.govnih.gov The insights gained from such models can guide the rational design of new this compound analogues with improved potency and selectivity. For example, a CoMSIA model for quinoline derivatives might indicate that a bulky, electron-rich group at a specific position is favorable for antibacterial activity, providing a clear hypothesis for synthetic chemists to test. mdpi.com Furthermore, machine learning and deep learning approaches are being increasingly used to develop more sophisticated predictive models for the activity of quinoline derivatives. researchgate.netresearchgate.net The application of these theoretical frameworks to analogues of this compound holds significant promise for the future discovery of novel therapeutic agents.

Application of Machine Learning and Artificial Intelligence in Quinolinone Research

The integration of machine learning (ML) and artificial intelligence (AI) is rapidly advancing quinolinone research, offering powerful tools for prediction, design, and optimization. These computational approaches can analyze vast datasets to identify patterns that are not apparent through traditional analysis, thereby accelerating the discovery of new drug candidates and understanding their metabolic fate.

Machine learning models are being developed to predict the formation of specific metabolites, such as quinones, which can be reactive and have toxicological implications. nih.gov For instance, a model developed using a dataset of 510 molecules demonstrated high accuracy in predicting the generation of quinone-type metabolites. nih.gov Such tools are invaluable in the early stages of drug discovery for flagging potentially problematic compounds. nih.gov Descriptor analysis within these models has revealed that features like the presence of polar moieties or a nitrogen atom in an aromatic ring can decrease the likelihood of quinone formation. nih.gov

AI is also being employed for the de novo design of novel quinolinone scaffolds. Generative Adversarial Networks (GANs) combined with Reinforcement Learning (RL) can create new, sensible molecular structures biased toward desired attributes. researchgate.netnih.gov One such model, MedGAN, has been successfully used to generate novel quinoline-scaffold molecules, demonstrating the capacity to produce a high percentage of effective, unique, and novel compounds. nih.gov Furthermore, ML algorithms like K Nearest Neighbour are used to screen compound libraries and predict biological activity, guiding the synthesis of derivatives with enhanced potency and improved pharmacokinetic profiles. mdpi.com These in silico studies have successfully identified quinolinesulfonamide-triazole hybrids with potential anticancer activity. mdpi.com

Table 1: Applications of Machine Learning in Quinolinone Research

| Machine Learning Application | Model/Technique Used | Objective | Key Findings | Reference |

|---|---|---|---|---|